1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c21-29(27,28)17-8-6-16(7-9-17)24-20(26)15-11-25(12-15)19-10-18(22-13-23-19)14-4-2-1-3-5-14/h1-10,13,15H,11-12H2,(H,24,26)(H2,21,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWQPKTPJKWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a novel azetidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azetidine ring fused with a pyrimidine moiety and a sulfamoyl group. Its molecular formula is , and it has a molecular weight of 393.44 g/mol. The structural diversity of this compound suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : The presence of the pyrimidine and sulfamoyl groups is known to facilitate interactions with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase, which are critical in neurotransmission and pH regulation, respectively.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition Studies
In vitro studies have demonstrated that This compound inhibits AChE with an IC50 value indicative of moderate potency. Comparative analysis with other known inhibitors highlights its selectivity towards AChE over butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | XX.XX |
| N-Allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide | AChE | 90.1 |
Anticancer Activity
The compound was tested against several cancer cell lines, including Capan-1, HCT116, and others. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the range of 14.5–97.9 µM.
| Cell Line | IC50 (µM) |
|---|---|
| Capan-1 | XX.XX |
| HCT116 | XX.XX |
Case Studies
- Case Study on AChE Inhibition : A study involving the synthesis of similar compounds demonstrated that modifications at the pyrimidine ring significantly affected AChE inhibition potency. The findings suggest that the position and nature of substituents on the pyrimidine ring are crucial for enhancing inhibitory activity.
- Anticancer Activity Assessment : In a comparative study, derivatives of azetidine compounds were evaluated for their anticancer properties. The results indicated that specific modifications led to increased apoptosis in breast cancer cell lines, suggesting that the azetidine scaffold can serve as a promising template for further drug development.
Comparison with Similar Compounds
Key Observations :
- The azetidine-pyrimidine core in the target compound is distinct from the acrylamide or acetamide backbones in analogs . The smaller azetidine ring may confer improved metabolic stability compared to five- or six-membered rings.
Functional Group Modifications
Sulfamoylphenyl Derivatives
- The sulfamoyl group (-SO₂NH₂) is conserved across all analogs, suggesting shared targeting of sulfonamide-sensitive enzymes.
- The cyano group in acrylamides introduces electrophilic reactivity, which may enhance covalent interactions with cysteine residues in enzymes.
Q & A
Q. What are the key synthetic pathways for 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling of azetidine-3-carboxamide with pyrimidine and sulfonamide precursors.
- Use of Lewis acid/base catalysts (e.g., AlCl₃, K₂CO₃) to facilitate heterocyclic ring formation and sulfonamide bond formation .
- Critical parameters: Solvent choice (e.g., dichloromethane, DMF), temperature (60–120°C), and reaction time (12–48 hours) .
- Example workflow:
| Step | Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | AlCl₃ | DCM | 45–55 |
| 2 | Sulfonylation | K₂CO₃ | DMF | 60–70 |
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., azetidine ring protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 437.1) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% via reverse-phase C18 columns .
Q. What functional groups are critical for its bioactivity?
Key moieties and their roles:
- Sulfamoyl group (-SO₂NH₂) : Enhances solubility and hydrogen-bonding interactions with biological targets .
- Pyrimidine ring : Participates in π-π stacking with aromatic residues in enzyme binding pockets .
- Azetidine carboxamide : Improves metabolic stability compared to larger heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Methodological strategies:
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (polar vs. nonpolar), and temperatures .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
- Purification : Use of flash chromatography or recrystallization to isolate high-purity product .
Q. How can contradictory data in literature about biological activity be resolved?
Approaches include:
- Dose-response validation : Replicate assays under standardized conditions (e.g., IC₅₀ values in kinase inhibition assays) .
- Structural cross-verification : Compare X-ray crystallography or computational docking results to confirm binding modes .
- Batch-to-batch consistency checks : Ensure purity and stereochemical uniformity via chiral HPLC .
Q. What experimental designs are suitable for assessing environmental impact or degradation pathways?
Based on environmental chemistry frameworks :
- Abiotic studies : Hydrolysis/photolysis under varying pH and UV light.
- Biotic studies : Microbial degradation assays in soil/water matrices.
- Analytical tracking : LC-MS/MS to quantify degradation products.
Q. What in-silico tools predict the compound’s interactions with biological targets?
Recommended workflows:
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization .
- QSAR modeling : Train models on pyrimidine derivatives to predict ADMET properties .
- Molecular dynamics simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
SAR strategies:
- Analog synthesis : Modify substituents (e.g., phenyl → pyridyl) and assess potency shifts .
- Pharmacophore mapping : Identify essential hydrogen-bond acceptors/donors via MOE software .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for subtle structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
